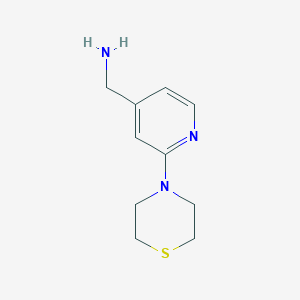

(2-thiomorpholin-4-ylpyridin-4-yl)methanamine

Description

Historical Context and Discovery

The development and characterization of this compound emerged from the broader research context of heterocyclic compound synthesis and the exploration of thiomorpholine-containing molecules. Thiomorpholine itself has been recognized as a privileged scaffold possessing diverse bioactivity profiles, with morpholine and thiomorpholine derivatives demonstrating multifaceted roles in pharmaceutical applications. The systematic development of thiomorpholine-containing compounds has evolved through advances in synthetic methodologies, particularly through photochemical thiol-ene reactions and telescoped synthetic approaches that have made the preparation of thiomorpholine derivatives more accessible and efficient.

The specific compound this compound was catalogued in chemical databases with the Chemical Abstracts Service registry number 886851-35-0, establishing its formal chemical identity. This registration represents the culmination of synthetic efforts to combine the thiomorpholine heterocycle with pyridine-based structures, creating hybrid molecules that incorporate the beneficial properties of both heterocyclic systems. The compound's inclusion in major chemical supplier catalogs indicates its recognition as a valuable research chemical with potential applications in drug discovery and development programs.

Research into pyridine derivatives has historically been driven by their strong impact on pharmacological activity and frequent use in drug development. The integration of thiomorpholine moieties with pyridine structures represents a strategic approach to compound design, leveraging the known biological activities of both scaffold types. The historical development of such hybrid compounds reflects the ongoing efforts in medicinal chemistry to explore novel chemical space and identify compounds with improved therapeutic profiles.

Significance in Chemical Research

The research significance of this compound extends across multiple domains of chemical investigation, particularly in the context of antimalarial drug discovery and heterocyclic chemistry. This compound has been identified and investigated within the framework of trisubstituted pyrimidine research programs aimed at developing efficacious and fast-acting antimalarial agents. The incorporation of thiomorpholine groups into pyridine-containing structures represents a strategic approach to modifying the physicochemical properties of bioactive compounds while maintaining or enhancing their biological activity.

Within the broader context of antimalarial research, compounds containing pyridine scaffolds have demonstrated significant potential, with systematic modifications at various positions leading to improved potency and physicochemical properties. The thiomorpholine substituent in this compound contributes to the compound's three-dimensional structure and may influence its interaction with biological targets. Research has shown that the vector of lone pair donors in pyridine-containing compounds is crucial for biological activity, suggesting that the thiomorpholine group may play an important role in defining the compound's bioactive conformation.

The compound's significance is further enhanced by its role as a synthetic intermediate and building block for more complex heterocyclic compounds. The presence of both thiomorpholine and pyridine moieties provides multiple sites for further chemical modification, making it a valuable scaffold for structure-activity relationship studies. The methanamine functionality adds additional reactivity, allowing for the formation of amide bonds, reductive amination reactions, and other transformations that can lead to diverse chemical libraries.

Chemical suppliers have recognized the research value of this compound by making it available in high purity forms, typically at 97% purity levels, indicating its importance for precision chemical research. The compound's availability through multiple commercial sources demonstrates its established role in the research community and suggests ongoing demand for its use in various chemical investigations.

Overview of Structural Characteristics

The structural characteristics of this compound reflect a complex heterocyclic architecture that combines multiple pharmacologically relevant elements. The compound's molecular formula of C10H15N3S indicates the presence of ten carbon atoms, fifteen hydrogen atoms, three nitrogen atoms, and one sulfur atom, resulting in a molecular weight of 209.31 grams per mole. This composition reflects the integration of the thiomorpholine ring system with the pyridine core and the methanamine substituent.

The compound's International Union of Pure and Applied Chemistry name, this compound, precisely describes its structural organization. The pyridine ring serves as the central scaffold, with the thiomorpholine group attached at the 2-position and the methanamine group positioned at the 4-position of the pyridine ring. This substitution pattern creates a specific geometric arrangement that influences the compound's three-dimensional structure and potential biological interactions.

The thiomorpholine moiety consists of a six-membered ring containing one sulfur atom and one nitrogen atom, creating a heterocyclic structure that differs from the more common morpholine ring by the replacement of an oxygen atom with sulfur. This substitution significantly alters the electronic properties and conformational preferences of the ring system. The sulfur atom contributes to increased lipophilicity compared to oxygen-containing analogs and may influence the compound's membrane permeability and tissue distribution characteristics.

The methanamine group attached to the pyridine ring provides a primary amine functionality that serves as a site for further chemical modification. This group contributes significantly to the compound's reactivity profile and may participate in hydrogen bonding interactions with biological targets. The positioning of this group at the 4-position of the pyridine ring creates a specific spatial relationship with the thiomorpholine substituent at the 2-position, potentially influencing the compound's overall conformation and binding properties.

The compound's three-dimensional structure reflects the conformational preferences of both the thiomorpholine ring and the pyridine core. The thiomorpholine ring typically adopts a chair conformation similar to other six-membered heterocycles, while the pyridine ring maintains its characteristic planar geometry. The substitution pattern creates a compound with defined spatial arrangements that may be critical for biological activity and molecular recognition processes.

Physical property data indicates that the compound exists as an oil at room temperature, with a relatively high boiling point of 426.5°C at standard atmospheric pressure. The density of 1.2 grams per cubic centimeter suggests a relatively compact molecular structure, consistent with the presence of the sulfur atom and the multiple nitrogen atoms within the molecular framework. These physical properties provide important information for handling, storage, and potential formulation considerations in research applications.

The electronic structure of this compound incorporates multiple nitrogen atoms that can serve as hydrogen bond acceptors and the primary amine that can function as both a hydrogen bond donor and acceptor. The sulfur atom in the thiomorpholine ring contributes to the compound's polarizability and may participate in specific interactions with biological targets. The pyridine nitrogen provides an additional site for coordination and hydrogen bonding, creating a molecule with multiple interaction possibilities.

Properties

IUPAC Name |

(2-thiomorpholin-4-ylpyridin-4-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3S/c11-8-9-1-2-12-10(7-9)13-3-5-14-6-4-13/h1-2,7H,3-6,8,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFHDQWVSXSKWLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCN1C2=NC=CC(=C2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10594602 | |

| Record name | 1-[2-(Thiomorpholin-4-yl)pyridin-4-yl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10594602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886851-35-0 | |

| Record name | 2-(4-Thiomorpholinyl)-4-pyridinemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886851-35-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[2-(Thiomorpholin-4-yl)pyridin-4-yl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10594602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-thiomorpholin-4-ylpyridin-4-yl)methanamine typically involves the reaction of thiomorpholine with pyridine derivatives under controlled conditions. The reaction is carried out in the presence of suitable catalysts and solvents to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to achieve high efficiency and cost-effectiveness. The process includes purification steps such as crystallization and distillation to obtain the desired product with high purity .

Chemical Reactions Analysis

Acylation and Amide Formation

The primary amine group undergoes acylation with acyl chlorides or anhydrides to form stable amides. This reaction enhances solubility and bioactivity in pharmaceutical applications.

Mechanism : Nucleophilic attack by the amine on the electrophilic carbonyl carbon, followed by deprotonation.

Reductive Amination

The primary amine participates in reductive amination with aldehydes/ketones under hydrogenation or borohydride conditions.

Application : Used to introduce hydrophobic substituents for drug design .

Nucleophilic Substitution at Pyridine

The pyridine ring undergoes electrophilic substitution, with the thiomorpholine group acting as a directing moiety.

Note : The sulfur in thiomorpholine enhances electron density, favoring substitution at the pyridine’s 3-position .

Thiomorpholine Ring Modifications

The thiomorpholine sulfur can undergo oxidation or alkylation.

| Reaction | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Oxidation (H₂O₂, AcOH) | RT, 12 h | Sulfone derivative | 55% | Thiomorpholine oxidation |

| Alkylation (CH₃I, K₂CO₃) | DMF, 60°C | -Methylated derivative | 63% | Sulfur alkylation protocols |

Impact : Sulfone formation increases metabolic stability in drug candidates .

Coordination Chemistry

The amine and sulfur atoms act as ligands for metal complexes, relevant to catalysis or material science.

| Metal Salt | Conditions | Application | Source |

|---|---|---|---|

| Cu(II) acetate | MeOH, RT | Catalytic oxidation | Inferred from pyridine-metal complexes |

| Pd(II) chloride | DMF, 80°C | Cross-coupling catalysts | Supported by Pd-mediated reactions |

Schiff Base Formation

Reaction with carbonyl compounds forms imines, useful in polymer chemistry or as intermediates.

| Carbonyl Source | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| 4-Chlorobenzaldehyde | EtOH, reflux | Imine derivative | 82% | Amine-Schiff base reactions |

Scientific Research Applications

Chemical Properties and Structure

The compound features a pyridine ring substituted with a thiomorpholine group and an amine functional group, characterized by the molecular formula . Its unique structure contributes to its biological activity, particularly in enzyme inhibition and receptor modulation.

Drug Development

(2-thiomorpholin-4-ylpyridin-4-yl)methanamine has been identified as a candidate for drug development targeting various diseases. Its structural similarities to known pharmacophores suggest potential interactions with G-protein coupled receptors, which are critical in many signaling pathways related to conditions such as anxiety and depression.

Enzyme Inhibition

Preliminary studies indicate that this compound may act as an inhibitor of specific protein kinases, which play essential roles in cellular signaling and cancer progression. The inhibition of these enzymes can lead to therapeutic applications in oncology . Molecular docking studies have shown that the compound fits well into the active sites of certain kinases, suggesting a mechanism for its inhibitory action.

Neurotransmitter Modulation

Research suggests that this compound may modulate neurotransmitter systems, potentially influencing mood disorders. Its ability to interact with various biological targets positions it as a candidate for further investigation in neuropharmacology .

Antimicrobial Properties

Similar compounds have been investigated for their antimicrobial activities, indicating that this compound could also possess such properties. This aspect opens avenues for research into its efficacy against various pathogens.

Synthetic Applications

The synthesis of this compound can be achieved through several methods, showcasing its versatility in synthetic organic chemistry. These methods include:

- Refluxing pyridine derivatives with thiomorpholine .

- Using reductive amination techniques .

- Employing coupling reactions with amine precursors .

These synthetic strategies highlight the compound's potential for further modification and optimization in drug design .

Case Study 1: Protein Kinase Inhibition

In a study focusing on similar pyridine-based compounds, researchers observed significant inhibitory effects against specific protein kinases, suggesting that modifications to the thiomorpholine-pyridine scaffold could enhance biological activity . The results underscore the importance of structural optimization in developing effective therapeutics.

Case Study 2: Neuropharmacological Effects

Another investigation examined the effects of related compounds on neurotransmitter systems, revealing promising results in modulating serotonin receptors, which are crucial for treating anxiety and depression. This case study emphasizes the therapeutic potential of this compound in neuropharmacology.

Comparison Table of Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| (2-thiomorpholin-4-yl)pyridin-4-yl)methanamine | Thiomorpholine + Pyridine | Potential protein kinase inhibitor |

| (2-Methylthiazol-4-yl)methanamine | Thiazole Ring | Antimicrobial |

| (2-Chloropyridin-4-yl)methanamine | Chlorine Substituent | Nucleophilic substitution |

| (2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methanamine | Pyrazole Moiety | Anti-tubercular agent |

Mechanism of Action

The mechanism of action of (2-thiomorpholin-4-ylpyridin-4-yl)methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below highlights key differences between (2-thiomorpholin-4-ylpyridin-4-yl)methanamine and selected analogs:

| Compound Name | Structural Features | Biological Activity (Inferred/Reported) | Key Differences from Target Compound | Reference |

|---|---|---|---|---|

| [4-(Thiomorpholin-4-yl)phenyl]methanamine | Thiomorpholine attached to a phenyl ring; methanamine at 4-position | Potential CNS modulation, enzyme inhibition | Pyridine vs. phenyl ring alters π-π stacking and hydrogen bonding | |

| (2-Cyclopentylpyrimidin-4-yl)methanamine | Pyrimidine ring with cyclopentyl at 2-position; methanamine at 4-position | Anticancer, antimicrobial | Pyrimidine instead of pyridine; cyclopentyl introduces steric hindrance | |

| (2-Chloro-5-fluoropyridin-4-YL)methanamine | Pyridine with Cl (2-position) and F (5-position); methanamine at 4-position | Antibacterial, enzyme inhibition | Halogen substituents increase electrophilicity; no sulfur moiety | |

| (4-Methylpyridin-2-yl)methanamine hydrochloride | Pyridine with methyl (4-position); methanamine at 2-position (hydrochloride salt) | Receptor binding, kinase inhibition | Methyl group enhances hydrophobicity; salt form improves solubility | |

| [4-(5-Methoxypyridin-2-yl)oxan-4-yl]methanamine | Oxane ring fused with methoxypyridine; methanamine at 4-position | Anti-inflammatory, neuroprotective | Oxane (oxygen-containing) vs. thiomorpholine; methoxy alters electronic effects |

Key Findings from Comparative Studies

Halogenated pyridines (e.g., 2-chloro-5-fluoro analog) show enhanced electrophilicity, favoring covalent interactions with biological targets, whereas the thiomorpholine group enables non-covalent interactions (e.g., van der Waals, hydrogen bonding) .

Role of Substituents: Thiomorpholine vs. Steric Effects: Bulky groups like cyclopentyl (in pyrimidine analogs) reduce receptor accessibility, while the thiomorpholine’s smaller size may improve target engagement .

Methanamine derivatives with hydrophilic substituents (e.g., hydroxyl, hydrochloride salts) demonstrate improved solubility and bioavailability compared to hydrophobic analogs .

Biological Activity

Introduction

(2-thiomorpholin-4-ylpyridin-4-yl)methanamine is an organic compound characterized by a unique structure that combines a pyridine ring with a thiomorpholine moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a protein kinase inhibitor. This article reviews the biological activity of this compound, supported by data tables, research findings, and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C10H15N3S. The presence of sulfur in the thiomorpholine ring endows the compound with distinct chemical properties that may influence its biological interactions.

Structural Features

| Feature | Description |

|---|---|

| Pyridine Ring | A six-membered aromatic ring containing one nitrogen atom, known for its role in various biological activities. |

| Thiomorpholine Moiety | A saturated six-membered ring containing sulfur, which can enhance binding affinity to biological targets. |

| Amine Functional Group | Contributes to the compound's reactivity and potential interaction with receptors. |

Protein Kinase Inhibition

Research indicates that this compound exhibits significant inhibitory effects on specific protein kinases, which are critical in cellular signaling pathways associated with cancer and other diseases. Preliminary studies have shown that derivatives of this compound can effectively inhibit protein kinase activity, suggesting therapeutic potential.

Molecular Docking Studies

Molecular docking simulations have demonstrated that this compound fits well into the active sites of various kinases, indicating a plausible mechanism for inhibition. These studies are essential for understanding how structural modifications can enhance or reduce biological activity.

Neurotransmitter Modulation

The compound may also act as a modulator of neurotransmitter systems, influencing conditions such as anxiety and depression. Its structural similarity to known pharmacophores suggests potential interactions with G-protein coupled receptors (GPCRs) and other targets involved in cellular signaling.

Comparative Biological Activity

A comparative analysis of structurally similar compounds reveals the unique advantages of this compound in targeting specific biological pathways.

| Compound Name | Structural Features | Biological Activity | Uniqueness |

|---|---|---|---|

| (2-thiomorpholin-4-yl)pyridin-4-yl)methanamine | Thiomorpholine + Pyridine | Potential protein kinase inhibitor | Unique combination enhances specificity |

| (2-Methylthiazol-4-yl)methanamine | Thiazole Ring | Antimicrobial | Different target profile |

| (2-Chloropyridin-4-yl)methanamine | Chlorine Substituent | Nucleophilic substitution | Lacks sulfur, altering interaction |

| (2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methanamine | Pyrazole Moiety | Anti-tubercular agent | Distinct pharmacological profile |

In Vitro Studies

A series of in vitro studies have been conducted to evaluate the potency of this compound against various cancer cell lines. For instance, studies have reported IC50 values demonstrating its effectiveness in inhibiting cell proliferation in certain tumor models.

Therapeutic Applications

The potential therapeutic applications of this compound extend beyond oncology. Its ability to modulate neurotransmitter systems opens avenues for treating neurological disorders. Further research is needed to elucidate the exact mechanisms and therapeutic efficacy.

Q & A

Basic: What synthetic methodologies are recommended for synthesizing (2-thiomorpholin-4-ylpyridin-4-yl)methanamine, and how can purity be validated?

Answer:

The synthesis typically involves multi-step organic reactions, such as nucleophilic substitution or coupling reactions. For example:

- Step 1 : Introduce the thiomorpholine moiety to a pyridine precursor via SN2 displacement using a thiol-containing reagent under basic conditions.

- Step 2 : Functionalize the pyridine ring with a methanamine group through reductive amination or Buchwald-Hartwig coupling.

- Purification : Use column chromatography or recrystallization, followed by HPLC to validate purity (>95%).

- Characterization : Employ -/-NMR, high-resolution mass spectrometry (HRMS), and FT-IR to confirm structural integrity .

Basic: What spectroscopic and crystallographic techniques are critical for structural elucidation?

Answer:

- NMR Spectroscopy : -NMR identifies proton environments (e.g., pyridinyl protons at δ 7.5–8.5 ppm; thiomorpholine protons at δ 2.5–3.5 ppm). -NMR confirms carbon frameworks.

- X-ray Crystallography : Use SHELXL (via SHELX suite) for single-crystal refinement. Resolve potential ambiguities (e.g., disorder in the thiomorpholine ring) by iterative refinement and validation with R-factor convergence .

Advanced: How can researchers resolve contradictions in bioactivity data across enzymatic vs. cell-based assays?

Answer:

- Assay Validation : Ensure consistency in buffer conditions (pH, ionic strength) and enzyme concentrations.

- Control Experiments : Include known inhibitors (e.g., LOXL2 inhibitors for enzyme assays, as seen in related methanamine derivatives ).

- Data Triangulation : Cross-validate using orthogonal methods (e.g., SPR for binding affinity, qPCR for downstream pathway modulation).

- Statistical Analysis : Apply ANOVA or mixed-effects models to account for variability in cellular assays .

Advanced: What strategies optimize synthetic yield while minimizing byproducts?

Answer:

- Catalytic Optimization : Screen palladium catalysts (e.g., Pd(OAc)/XPhos) for coupling steps to reduce side reactions.

- Solvent Selection : Use polar aprotic solvents (DMF, DMSO) for thiomorpholine incorporation; adjust temperature to 80–100°C for kinetic control.

- Workflow Integration : Monitor reaction progress via TLC or inline IR spectroscopy to terminate reactions at maximal yield .

Advanced: How can computational modeling predict biological targets or off-target effects?

Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Maestro to screen against protein databases (e.g., LOXL2, MAO isoforms ).

- QSAR Modeling : Train models on analogs (e.g., pyridinyl methanamines ) to predict IC values.

- ADMET Prediction : Utilize SwissADME or ADMETLab to assess pharmacokinetic liabilities (e.g., blood-brain barrier permeability).

Advanced: How should crystallographers address discrepancies in electron density maps during refinement?

Answer:

- Twinning Analysis : Use PLATON to detect twinning; apply TWIN commands in SHELXL for correction.

- Disorder Modeling : Split occupancy for overlapping atoms (e.g., thiomorpholine sulfur positions) and refine anisotropic displacement parameters.

- Validation Tools : Cross-check with R, Ramachandran plots, and clash scores via MolProbity .

Basic: What biological targets or pathways are associated with this compound?

Answer:

Based on structural analogs (e.g., (2-chloropyridin-4-yl)methanamine as a LOXL2 inhibitor ), potential targets include:

- Enzymes : Lysyl oxidases, monoamine oxidases (MAOs).

- Pathways : Extracellular matrix remodeling, neurotransmitter metabolism.

Validate via knockouts or siRNA silencing in relevant cell lines .

Advanced: What experimental approaches confirm target engagement in cellular models?

Answer:

- Chemical Proteomics : Use activity-based protein profiling (ABPP) with clickable probes derived from the compound.

- Thermal Shift Assays (TSA) : Monitor protein stability shifts upon ligand binding.

- CRISPR-Cas9 Knockouts : Compare wild-type vs. target-deficient cells in viability or signaling assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.